molecular formula C17H15BrN6O2 B302673 2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

Número de catálogo B302673
Peso molecular: 415.2 g/mol
Clave InChI: CAXKYAMHYUTOBE-UKWGHVSLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine is a chemical compound that has attracted the attention of researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BRD3308 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in the development of various diseases, including cancer and inflammatory disorders.

Mecanismo De Acción

BRD3308 exerts its pharmacological effects by binding to the bromodomains of BET proteins, thereby inhibiting their activity. This leads to the downregulation of genes that are involved in cell proliferation, survival, and inflammation. The inhibition of BET proteins has been shown to have therapeutic benefits in various diseases, making BRD3308 an attractive drug candidate.
Biochemical and Physiological Effects:
BRD3308 has been shown to have potent inhibitory effects on the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory disorders. In addition, BRD3308 has been shown to have a favorable pharmacokinetic profile, making it suitable for further development as a drug candidate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of BRD3308 is its potent inhibitory activity against BET proteins, making it a useful tool for studying the role of these proteins in disease. However, the compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using BRD3308.

Direcciones Futuras

There are several future directions for research on BRD3308. One area of interest is the development of more potent and selective BET inhibitors that can overcome the limitations of BRD3308. Another direction is the investigation of the therapeutic potential of BRD3308 in other diseases, such as neurodegenerative disorders. Finally, the use of BRD3308 as a tool for studying the role of BET proteins in gene regulation and disease pathogenesis is an important area of future research.

Métodos De Síntesis

The synthesis of BRD3308 involves a multi-step process that starts with the preparation of the intermediate compound 1-(4-bromobenzyl)-3-(1H-indol-3-yl)urea. This compound is then reacted with nitromethane to form the nitroguanidine derivative, which is subsequently treated with an aldehyde to yield the final product. The synthesis of BRD3308 has been optimized to achieve high yields and purity, making it suitable for further biological studies.

Aplicaciones Científicas De Investigación

BRD3308 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, BRD3308 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.

Propiedades

Nombre del producto

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

Fórmula molecular

C17H15BrN6O2

Peso molecular

415.2 g/mol

Nombre IUPAC

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

InChI

InChI=1S/C17H15BrN6O2/c18-14-7-5-12(6-8-14)10-23-11-13(15-3-1-2-4-16(15)23)9-20-21-17(19)22-24(25)26/h1-9,11H,10H2,(H3,19,21,22)/b20-9-

Clave InChI

CAXKYAMHYUTOBE-UKWGHVSLSA-N

SMILES isomérico

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)/C=N\N=C(\N)/N[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=NN=C(N)N[N+](=O)[O-]

SMILES canónico

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=NN=C(N)N[N+](=O)[O-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.